

# An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dibutylurea

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N,N'-Dibutylurea**

Cat. No.: **B143324**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **N,N'-Dibutylurea** (also known as 1,3-Dibutylurea), a chemical compound of interest in various research and development applications. This document presents key quantitative data in a structured format, details relevant experimental methodologies, and offers a logical framework for understanding the presented information.

## Physicochemical Data of N,N'-Dibutylurea

The melting and boiling points are critical parameters for the characterization and application of chemical substances. The following table summarizes the available data for **N,N'-Dibutylurea**.

| Parameter     | Value        | Conditions      |
|---------------|--------------|-----------------|
| Melting Point | 65-75 °C[1]  | Not specified   |
| Melting Point | 69-75 °C[2]  | Not specified   |
| Boiling Point | 115 °C[1][2] | 0.03 mmHg[1][2] |

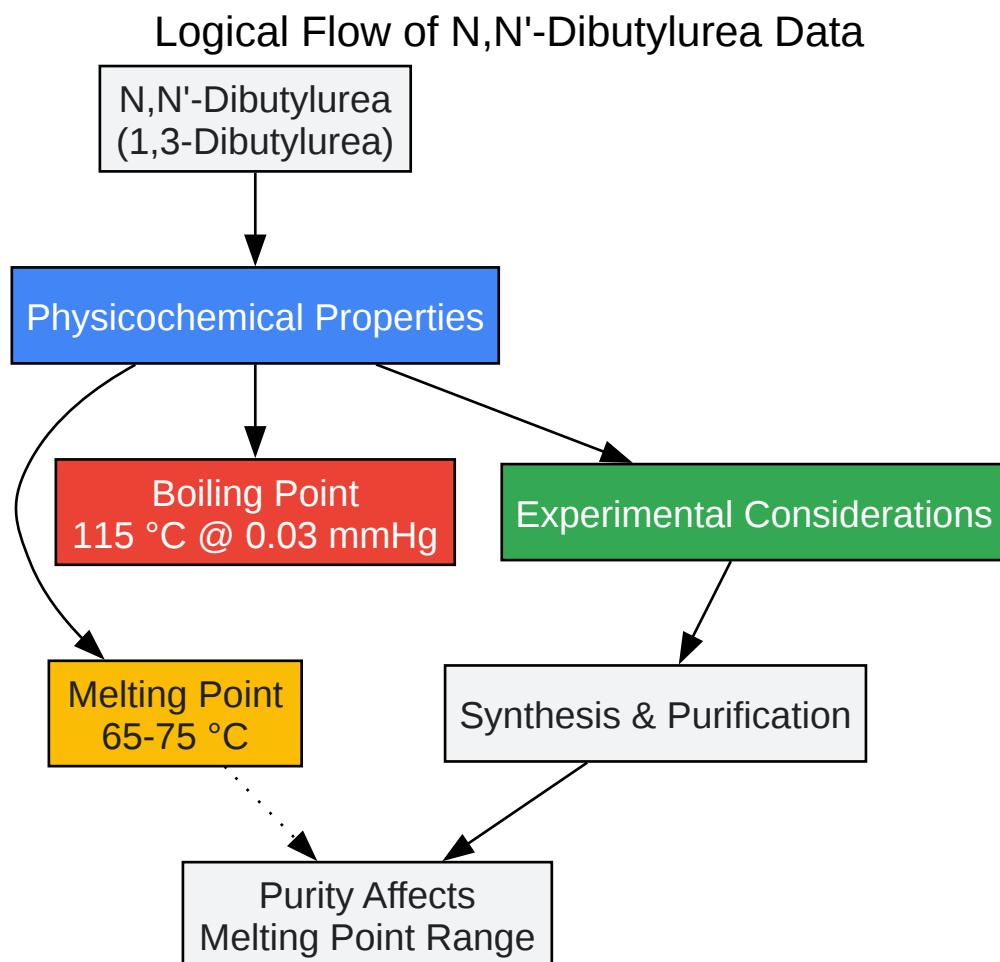
## Experimental Protocols

While specific experimental details for the determination of the cited melting and boiling points are not extensively provided in the available literature, a general methodology for the synthesis

and purification of **N,N'-Dibutylurea** is described. The purity of the substance is a critical factor that can influence its melting point range.

Synthesis of 1,3-Dibutylurea:

A described synthesis involves the reaction of butylamine with carbon dioxide under pressure.


[1] The key steps are as follows:

- Reaction Setup: Butylamine, triphenylantimony oxide ( $\text{Ph}_3\text{SbO}$ ), and  $\text{P}_4\text{S}_{10}$  are combined in a stainless steel reactor with benzene as the solvent.[1]
- Carbon Dioxide Introduction: Carbon dioxide is introduced into the reactor at a pressure of 4.9 MPa.[1]
- Heating: The reactor is heated to 80 °C for 12 hours.[1]
- Isolation: After cooling and decompression, the product is extracted with hot benzene.[1]
- Purification: Pure 1,3-dibutylurea is obtained by recrystallization from ligroin.[1]

The melting point of the synthesized and purified **N,N'-Dibutylurea** would typically be determined using a standard laboratory apparatus, such as a melting point apparatus, where the temperature range over which the solid transitions to a liquid is observed. The boiling point is determined under reduced pressure (vacuum) due to the compound's potential to decompose at its atmospheric boiling point.

## Data Interpretation and Logical Flow

The following diagram illustrates the logical flow of information presented in this guide, from the fundamental properties of the compound to the experimental considerations.



[Click to download full resolution via product page](#)

**Figure 1:** Logical relationship of N,N'-Dibutylurea properties.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dibutylurea | 1792-17-2 [chemicalbook.com]
- 2. N,N'-Di-n-butylurea, 98% | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dibutylurea]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b143324#n-n-dibutylurea-melting-point-and-boiling-point-data>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)